Methyl 5-bromo-4-methoxythiophene-3-carboxylate

Lipophilicity Drug-likeness Computational Chemistry

Methyl 5-bromo-4-methoxythiophene-3-carboxylate (CAS 1353100-79-4) offers a unique 5‑bromo‑4‑methoxy substitution pattern that significantly alters the electronic environment for cross-coupling reactions compared to 2‑bromo or non‑methoxylated analogs. With an XLogP3 of 2.5 and TPSA of 63.8 Ų, it is an ideal scaffold for medicinal chemistry programs targeting oral bioavailability. The 98% NLT purity grade supports pharmaceutical intermediate synthesis where impurity control is critical. Choose this building block for reliable, regioselective Suzuki, Stille, and other Pd‑catalyzed couplings.

Molecular Formula C7H7BrO3S
Molecular Weight 251.10 g/mol
CAS No. 1353100-79-4
Cat. No. B3233338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-4-methoxythiophene-3-carboxylate
CAS1353100-79-4
Molecular FormulaC7H7BrO3S
Molecular Weight251.10 g/mol
Structural Identifiers
SMILESCOC1=C(SC=C1C(=O)OC)Br
InChIInChI=1S/C7H7BrO3S/c1-10-5-4(7(9)11-2)3-12-6(5)8/h3H,1-2H3
InChIKeyOCCQKIJKMWFSDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 5-bromo-4-methoxythiophene-3-carboxylate (CAS 1353100-79-4): A Specialized Thiophene Scaffold for Regioselective Functionalization


Methyl 5-bromo-4-methoxythiophene-3-carboxylate (CAS 1353100-79-4) is a trisubstituted thiophene derivative with the molecular formula C₇H₇BrO₃S and a molecular weight of 251.10 g/mol [1]. The compound features a bromine substituent at the 5-position, a methoxy group at the 4-position, and a methyl ester at the 3-position . This specific substitution pattern creates a unique scaffold with distinct reactivity and physicochemical properties compared to regioisomeric bromo-methoxythiophene carboxylates or non-methoxylated analogs, making it a candidate building block for cross-coupling reactions and heterocycle synthesis where regioselective modification is critical .

Why Methyl 5-bromo-4-methoxythiophene-3-carboxylate Cannot Be Replaced by Common Thiophene Analogs


Substituting methyl 5-bromo-4-methoxythiophene-3-carboxylate with seemingly similar thiophene derivatives introduces distinct reactivity and physicochemical changes. The 5-bromo-4-methoxy substitution pattern positions the bromine leaving group adjacent to the electron-donating methoxy group, altering the electronic environment for cross-coupling reactions compared to 2-position or non-methoxylated bromothiophenes [1]. Furthermore, regioisomers such as methyl 5-bromo-4-methoxythiophene-2-carboxylate differ in the ester position, which can affect both steric accessibility and the electronic properties of the aromatic ring . The methoxy group itself imparts an electron-rich character that distinguishes it from simpler bromothiophene carboxylates lacking this oxygen substituent [2]. These factors collectively mean that downstream reaction yields, regioselectivity, and even final compound properties can be significantly altered by simple analog substitution.

Quantitative Differentiation of Methyl 5-bromo-4-methoxythiophene-3-carboxylate: Evidence-Based Selection Guide


Comparative Lipophilicity and Polarity: Impact of Methoxy and Ester Positioning

The target compound exhibits a calculated XLogP3 of 2.5 and a topological polar surface area (TPSA) of 63.8 Ų [1]. This lipophilicity is higher than that of its non-methoxylated analog, methyl 5-bromothiophene-3-carboxylate (XLogP = 2.3, TPSA = 54.5 Ų) [2], and lower than that of the bulkier ethyl ester analog, ethyl 5-bromo-4-methoxythiophene-3-carboxylate (XLogP = 2.8, TPSA = 63.8 Ų) [3]. The 2.5 XLogP3 value positions the compound within a favorable range for membrane permeability in early drug discovery contexts, balancing lipophilicity with moderate polarity from the methoxy and ester groups.

Lipophilicity Drug-likeness Computational Chemistry ADME

Physical State Differential: Solid Target Compound vs. Liquid/Undefined Comparators

While no specific melting point is reported in vendor datasheets for the target compound, its close regioisomer, methyl 4-bromo-3-methoxythiophene-2-carboxylate (CAS 110545-67-0), has a reported melting point of 43-44 °C, indicating that bromo-methoxythiophene carboxylates in this region typically exist as low-melting solids rather than liquids . In contrast, the non-methoxylated analog methyl 5-bromothiophene-3-carboxylate is a solid with a melting point of 43-44 °C, whereas simpler thiophene building blocks lacking the methoxy group may be oils at room temperature, which affects handling and storage requirements [1].

Physical Properties Handling Formulation Procurement

Storage Condition Stringency: Refrigerated Requirement for Target Compound

Procurement specifications for methyl 5-bromo-4-methoxythiophene-3-carboxylate consistently mandate storage at 2-8 °C (refrigerated) to maintain product integrity . This requirement suggests that the compound may have lower thermal stability or higher susceptibility to degradation compared to some non-methoxylated or differently substituted thiophene analogs, which may be storable at room temperature for extended periods. The presence of the methoxy group adjacent to the bromine atom could increase the compound's reactivity or susceptibility to hydrolysis, necessitating more stringent cold-chain storage.

Stability Storage Quality Control Supply Chain

Purity Benchmarking: Differentiating 95% vs. 98% Minimum Specification Grades

Vendor offerings for methyl 5-bromo-4-methoxythiophene-3-carboxylate are available at two distinct minimum purity specifications: 95% (e.g., AKSci, Chemenu, CymitQuimica) and 98% (e.g., MolCore) . The 98% grade, designated as NLT (Not Less Than) 98%, is specifically positioned for applications demanding higher analytical consistency, such as pharmaceutical quality control and rigorous development workflows where impurity profiles must be tightly controlled . The 95% grade serves as a cost-effective option for exploratory synthesis where high purity is less critical.

Quality Control Analytical Chemistry Procurement Synthesis

Evidence-Supported Application Scenarios for Methyl 5-bromo-4-methoxythiophene-3-carboxylate


Medicinal Chemistry: Building Block for Lead Optimization with Controlled Lipophilicity

In medicinal chemistry programs, the target compound's calculated XLogP3 of 2.5 and TPSA of 63.8 Ų [1] place it within an optimal range for oral bioavailability. This makes it a suitable scaffold for synthesizing drug-like molecules where membrane permeability is a design criterion. The 5-bromo position provides a synthetic handle for diversification via cross-coupling, while the methoxy group at the 4-position modulates electron density and metabolic stability differently than non-methoxylated thiophene cores [2].

Quality-Controlled Pharmaceutical Intermediate Synthesis

For processes requiring stringent analytical consistency, the 98% NLT purity grade of methyl 5-bromo-4-methoxythiophene-3-carboxylate [1] supports pharmaceutical intermediate synthesis where impurity profiles must be minimized and documented. This grade is appropriate for GMP-like environments and late-stage development, where the higher purity reduces the risk of side reactions and simplifies purification of downstream products.

Cross-Coupling Reactions Requiring 5-Position Bromine Reactivity

The compound is positioned as a versatile intermediate for Suzuki, Stille, and other palladium-catalyzed cross-coupling reactions [1]. The bromine at the 5-position, situated on a thiophene ring with an adjacent electron-donating methoxy group, may exhibit distinct reactivity profiles compared to 2-bromo or non-methoxylated analogs. This regioselectivity is critical for constructing specific heteroaryl-aryl bonds in complex molecule synthesis, where alternative regioisomers would yield different connectivity patterns [2].

Scaffold for Electronic Materials and Conjugated Systems

Thiophene derivatives with electron-donating methoxy substituents are of interest in materials science for tuning the electronic properties of conjugated polymers and small molecules [1]. The target compound's substitution pattern provides a monomer unit that, upon coupling, could influence HOMO-LUMO levels and charge transport properties. Its solid physical state and defined purity make it suitable for controlled polymerization studies where precise stoichiometry and purity are essential for reproducible electronic performance.

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